3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
CAS No.:
VCID: VC10952549
Molecular Formula: C10H9F3N4S
Molecular Weight: 274.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-(Benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This specific compound features a benzylthio substituent and a trifluoromethyl group, enhancing its pharmacological properties. It has garnered interest in medicinal chemistry due to its potential applications in cancer therapy and as an inhibitor of specific biological pathways. Synthesis MethodsThe synthesis of 3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine can be achieved through several methods involving the coupling of appropriate precursors. A common approach involves the reaction of benzylthiol with a suitable trifluoromethylated triazole precursor under basic conditions. Another method involves the use of carbon disulfide and hydrazine derivatives to form the triazole ring, followed by S-benzylation to introduce the benzylthio group. Biological Activities
Potential Applications
Comparison with Other Compounds
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 3-(benzylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine | ||||||||||||||||
Molecular Formula | C10H9F3N4S | ||||||||||||||||
Molecular Weight | 274.27 g/mol | ||||||||||||||||
IUPAC Name | 3-benzylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine | ||||||||||||||||
Standard InChI | InChI=1S/C10H9F3N4S/c11-10(12,13)8-15-16-9(17(8)14)18-6-7-4-2-1-3-5-7/h1-5H,6,14H2 | ||||||||||||||||
Standard InChIKey | YGTGVXHLRHFUAH-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1=CC=C(C=C1)CSC2=NN=C(N2N)C(F)(F)F | ||||||||||||||||
Canonical SMILES | C1=CC=C(C=C1)CSC2=NN=C(N2N)C(F)(F)F | ||||||||||||||||
PubChem Compound | 751487 | ||||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume